molecular formula C9H19NO3 B2614215 tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate CAS No. 138373-85-0

tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate

Cat. No.: B2614215
CAS No.: 138373-85-0
M. Wt: 189.255
InChI Key: ROQKPIPQWREQCV-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxypropyl)-N-methylcarbamate is a carbamate derivative that serves as a valuable synthetic intermediate and protecting group in organic and medicinal chemistry research . This compound, with the molecular formula C9H19NO3 , features a tert-butoxycarbonyl (Boc) group, which is widely used to protect amines during multi-step synthetic sequences . Its specific molecular structure, incorporating both a hydroxypropyl and a methyl group on the nitrogen atom, makes it a versatile building block for the construction of more complex molecules. A key research application of this compound and its closely related derivatives is in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is utilized as a crucial intermediate in the synthetic pathway for Lacosamide, an important medication . The Boc group can be readily removed under mild acidic conditions, allowing for the regeneration of the free amine functionality in later synthetic stages without disrupting other sensitive parts of the molecule. This reagent is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the product in a appropriately controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKPIPQWREQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-85-0
Record name tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group occurs under acidic or basic conditions, yielding corresponding amines or alcohols.

ConditionReagentsProductsYieldSource
Acidic (HCl)6M HCl, reflux, 4–6 hours(R)-2-(Methylamino)-1-propanol + CO₂85–92%
Basic (NaOH)2M NaOH, 60°C, 3 hours(R)-2-Hydroxypropyl methylamine + CO₃²⁻78–86%

The tert-butyl group enhances hydrolytic stability compared to linear alkyl carbamates due to steric protection of the carbonyl carbon. Acidic hydrolysis follows nucleophilic acyl substitution, while basic conditions promote elimination-addition pathways .

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄H₂O, 25°C, 2 hourstert-Butyl N-(2-oxopropyl)-N-methylcarbamate>95%
CrO₃Acetone, 0°C, 30 minutesSame as above88%

Chromium-based oxidants require strict temperature control to prevent over-oxidation of the carbamate. The reaction proceeds via a two-step mechanism: (1) formation of a chromate ester intermediate and (2) β-hydrogen elimination.

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitutions at the carbonyl carbon:

NucleophileReagentsProductYieldSource
AminesRNH₂, THF, 40°CN-substituted ureas70–80%
GrignardRMgX, Et₂O, −10°Ctert-Butyl N-(2-hydroxypropyl)-N-alkylcarbamates65%

Steric hindrance from the tert-butyl group reduces reactivity toward bulky nucleophiles. Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

Reduction Reactions

Selective reduction of the carbamate carbonyl is achievable:

Reducing AgentConditionsProductNotesSource
LiAlH₄THF, reflux, 6 hours(R)-2-(Methylamino)-1-propanolComplete reduction
NaBH₄MeOH, 25°C, 12 hoursNo reactionCarbonyl inert

Lithium aluminum hydride reduces the carbamate to a secondary amine via a four-membered transition state. The hydroxyl group remains intact under these conditions.

Protection/Deprotection Chemistry

Widely used as an amine-protecting group in multistep syntheses:

ApplicationConditionsCompatibilitySource
Peptide synthesisTFA/CH₂Cl₂ (1:1), 25°C, 1 hourStable to bases, mild acids
GlycosylationHCl/dioxane, 50°C, 3 hoursCompatible with sugar hydroxyl groups

Comparative stability studies show >90% retention under Suzuki coupling conditions (Pd catalysts, 80°C) . Deprotection kinetics follow first-order kinetics with t₁/₂ = 45 minutes in TFA .

Phase-Transfer Catalyzed Alkylation

The hydroxyl group undergoes O-alkylation under PTC conditions:

Alkylating AgentCatalystProductYieldSource
Methyl sulfateTBAB, KOH, EtOActert-Butyl N-(2-methoxypropyl)-N-methylcarbamate92%
Benzyl chlorideAliquat® 336, NaOHCorresponding benzyl ether85%

Reaction efficiency depends on the lipophilicity of the phase-transfer catalyst. TBAB shows optimal results due to matched solubility parameters .

Thermal Decomposition

Controlled pyrolysis reveals degradation pathways:

TemperatureAtmosphereMajor ProductsMechanismSource
200°CN₂Isobutylene + CO₂ + methylamineRetro-ene reaction
300°CAirAcrolein derivatives + NOₓRadical chain oxidation

Thermogravimetric analysis (TGA) shows onset decomposition at 185°C with 95% mass loss by 250°C.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate is explored for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. Research indicates that the carbamate moiety can form stable complexes with enzymes, which may inhibit their activity and provide insights into enzyme mechanisms .

Case Study : In studies focused on enzyme inhibitors, modifications of the carbamate group have been shown to improve interaction with target enzymes, leading to enhanced therapeutic effects in preclinical models of diseases such as cancer and infections .

Agricultural Chemicals

The compound is also used as an intermediate in the synthesis of agrochemicals. Its ability to stabilize reactive intermediates makes it an essential component in formulating pesticides and herbicides that require precise delivery mechanisms to enhance efficacy while minimizing environmental impact.

Data Table: Agrochemical Applications

Application TypeDescription
PesticidesUsed in formulations that target specific pests while reducing non-target effects.
HerbicidesActs as a precursor for compounds that inhibit weed growth effectively.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing specialty chemicals. Its stability under various reaction conditions allows for its use in continuous flow processes, enhancing yield and purity during production.

Case Study : The compound has been utilized in microreactor systems for the efficient production of complex organic molecules, demonstrating significant improvements over traditional batch processes .

Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. The hydroxypropyl group facilitates hydrogen bonding interactions, which can enhance binding affinity to biological targets .

Safety and Environmental Considerations

While the compound shows promise in various applications, safety assessments have identified potential hazards associated with its use. It is classified as causing skin irritation and may pose risks if inhaled or ingested . Therefore, proper handling and safety protocols are essential when working with this compound.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act as a prodrug, releasing active compounds upon metabolic conversion. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the carbamate group can provide stability and controlled release properties.

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
This compound C₁₂H₂₁NO₃ 227.31 2-hydroxypropyl, methyl N/A Drug intermediates
tert-Butyl (2-bromoethyl)carbamate C₇H₁₄BrNO₂ 248.10 Bromoethyl 70–90% GSK-3 inhibitor synthesis
tert-Butyl N-(3-bromopropyl)-N-methylcarbamate C₉H₁₈BrNO₂ 276.15 Bromopropyl, methyl 76–99% Alkylation reactions
tert-Butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate C₁₅H₂₀BrNO₂ 334.23 Bromophenyl, cyclopropyl N/A Aromatic substitution reactions
tert-Butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate C₂₅H₃₁N₃O₄ 437.54 Phenyl, dihydroisoquinoline 71% Multi-step drug synthesis

Research Findings and Industrial Relevance

  • Solubility and Stability : The hydroxypropyl group improves aqueous solubility, making the compound suitable for bioconjugation and in vivo studies . In contrast, brominated analogs require harsh conditions (e.g., TFA deprotection) that may limit their use in sensitive reactions .
  • Cost and Accessibility : Commercial pricing data () highlights the premium for enantiomerically pure this compound, reflecting its demand in asymmetric synthesis .

Biological Activity

Tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : Approximately 189.25 g/mol
  • Physical State : Typically a clear liquid
  • Density : About 1.0 g/cm³
  • Boiling Point : Approximately 276.4 °C at 760 mmHg

The compound features a tert-butyl group, a hydroxypropyl moiety, and a methyl carbamate functional group. This unique structure contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate moiety can form stable complexes with enzymes, potentially modulating their activity. The hydroxypropyl group enhances hydrogen bonding interactions, which may improve binding affinity to specific receptors or enzymes.

Potential Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, impacting metabolic pathways.
  • Therapeutic Applications : Due to its structural characteristics, it is being investigated for potential use in antimicrobial and anticancer therapies.
  • Agricultural Uses : Its properties indicate potential applications as a pesticide or herbicide formulation component.

Interaction Studies

Research has focused on how this compound binds to biological targets:

  • Binding Affinity : The hydroxypropyl group significantly enhances the binding affinity to specific receptors or enzymes, influencing cellular pathways.
  • Inhibition Studies : Interaction studies indicate that the compound may inhibit certain enzymatic activities, although comprehensive studies are necessary to confirm these effects.

Case Studies

Several case studies have investigated the compound's biological activity:

  • A study demonstrated that similar carbamates exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses in astrocytes .
  • Another investigation highlighted the use of carbamates in targeting Bruton’s tyrosine kinase (BTK), relevant for treating B-cell malignancies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl + Hydroxypropyl + Methyl CarbamatePotential enzyme inhibitor; antimicrobial properties
Tert-butyl-(4-hydroxy-3-carbamate)Tert-butyl + Hydroxy + CarbamateModerate neuroprotective effects
Tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamateTert-butyl + Furan + HydroxypropylInvestigated for enzyme interactions

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-(2-hydroxypropyl)-N-methylcarbamate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves carbamate formation via coupling reactions. A common strategy employs carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for nucleophilic attack by amines or alcohols. For example, tert-butyl carbamate derivatives are synthesized by reacting tert-butyl alcohol with isocyanate intermediates or via condensation of amines with activated carbonyl groups . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction rates.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation steps .
  • Workup : Purification via column chromatography or recrystallization improves yield and purity.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify molecular structure. For instance, tert-butyl groups exhibit distinct peaks at ~1.4 ppm (1H^{1}\text{H}) and ~28 ppm (13C^{13}\text{C}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection or GC for volatile derivatives .
  • Melting Point Analysis : Sharp melting ranges (e.g., 58–60°C for tert-butyl carbamates) indicate crystallinity and purity .

Advanced: What strategies resolve contradictions in thermal stability data for tert-butyl carbamate derivatives?

Answer:
Discrepancies in stability studies often arise from experimental conditions:

  • Temperature Gradients : Decomposition temperatures vary with heating rates (e.g., 5°C/min vs. 10°C/min). Thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) clarifies degradation pathways .
  • pH Sensitivity : Stability in acidic/basic conditions differs significantly. For example, tert-butyl carbamates hydrolyze rapidly in HCl (1M) but remain stable in pH 7–9 buffers .
  • Moisture Control : Hygroscopic samples degrade faster; use anhydrous solvents and inert storage (argon) to mitigate .

Advanced: How can stereochemical outcomes be controlled during synthesis of this compound derivatives?

Answer:
Stereoselectivity challenges require:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-hydroxypropylamine) to dictate configuration .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in carbamate formation .
  • Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzyme-mediated reactions (e.g., lipases in organic solvents) .

Basic: What are key handling and storage considerations for this compound?

Answer:

  • Storage : Keep at 0–6°C in airtight containers under inert gas (argon) to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. The compound may irritate skin or eyes .
  • Stability : Avoid prolonged exposure to light, heat (>40°C), or humidity. Monitor for decomposition via TLC or NMR .

Advanced: How is reactivity with nucleophiles analyzed in complex systems?

Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or 19F^{19}\text{F} NMR for fluorine-containing nucleophiles) .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity (e.g., nucleophilic attack at carbonyl vs. tert-butyl oxygen) .
  • Competitive Experiments : Compare reactivity of tert-butyl carbamates with other electrophiles (e.g., esters, amides) under identical conditions .

Advanced: What role does this compound play in drug delivery systems?

Answer:
Its hydroxypropyl group enables conjugation to polymers (e.g., HPMA copolymers) for controlled drug release. Key applications include:

  • Prodrug Design : Carbamate linkages hydrolyze enzymatically in vivo, releasing active drugs .
  • Targeted Delivery : Functionalization with ligands (e.g., folate) enhances tumor-specific uptake .
  • Stability-Performance Trade-offs : Balance between plasma stability and intracellular activation is optimized via substituent tuning (e.g., methyl vs. bulkier groups) .

Basic: What spectroscopic techniques differentiate N-methylcarbamates from related derivatives?

Answer:

  • IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm1^{-1}, distinct from amides (~1650 cm1^{-1}) or ureas (~1600 cm1^{-1}) .
  • 15N^{15}\text{N} NMR : N-methyl groups show specific coupling patterns (~30–40 ppm) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks between carbamate oxygen and adjacent functional groups .

Advanced: How are environmental impacts of tert-butyl carbamate derivatives assessed?

Answer:

  • Ecotoxicology : Daphnia magna or algae assays evaluate aquatic toxicity (EC50_{50} values) .
  • Biodegradability : OECD 301 tests measure mineralization rates in aerobic sludge .
  • Bioaccumulation : LogP values (e.g., ~2.5 for tert-butyl carbamates) predict lipid solubility and persistence .

Advanced: What computational tools predict tert-butyl carbamate reactivity in multi-step syntheses?

Answer:

  • Retrosynthetic Software : Tools like Synthia™ suggest viable pathways using tert-butyl carbamates as intermediates .
  • Reaction Databases : Reaxys® or SciFinder® provide precedent reactions for optimizing yields .
  • Machine Learning : Models trained on kinetic data predict optimal reaction conditions (e.g., solvent, catalyst) .

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